molecular formula C12H17O4P B010034 (3-Acetyl-phenyl)-phosphonic acid diethyl ester CAS No. 106052-24-8

(3-Acetyl-phenyl)-phosphonic acid diethyl ester

Cat. No.: B010034
CAS No.: 106052-24-8
M. Wt: 256.23 g/mol
InChI Key: WMSYKEIUGKWBQW-UHFFFAOYSA-N
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Description

(3-Acetyl-phenyl)-phosphonic acid diethyl ester is an organophosphorus compound that features a phosphonic acid ester group attached to a phenyl ring substituted with an acetyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetyl-phenyl)-phosphonic acid diethyl ester typically involves the reaction of 3-acetylphenol with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the esterification process. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Acetyl-phenyl)-phosphonic acid diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted phenyl phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Acetyl-phenyl)-phosphonic acid diethyl ester has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphonate metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Acetyl-phenyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The phosphonic acid ester group is key to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Phosphinic Acid Derivatives: These compounds share similar structural features and chemical properties.

    Phosphonates: Compounds like diethyl phosphonate and dimethyl phosphonate are structurally related and exhibit similar reactivity.

    Phosphoric Acid Esters: These esters, such as triethyl phosphate, have comparable applications and chemical behavior.

Uniqueness

(3-Acetyl-phenyl)-phosphonic acid diethyl ester is unique due to the presence of the acetyl group on the phenyl ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(3-diethoxyphosphorylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O4P/c1-4-15-17(14,16-5-2)12-8-6-7-11(9-12)10(3)13/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSYKEIUGKWBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC(=C1)C(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544348
Record name Diethyl (3-acetylphenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106052-24-8
Record name Diethyl (3-acetylphenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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